1,2-Dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol))

Vue d'ensemble

Description

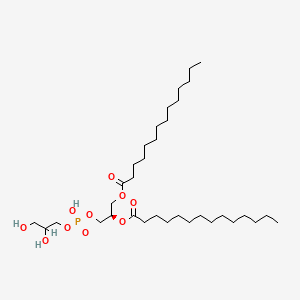

1,2-Dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) is an anionic saturated phospholipid predominantly found in gram-positive bacterial membranes. It consists of two myristic acid chains (14 carbon atoms each) attached to a glycerol backbone, with a phosphoglycerol head group. This compound is often used in studies involving lipid membranes and their interactions with peptides and proteins .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2-Dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) can be synthesized through the esterification of myristic acid with glycerol, followed by phosphorylation. The typical synthetic route involves:

Esterification: Myristic acid reacts with glycerol in the presence of a catalyst to form 1,2-dimyristoyl-sn-glycerol.

Phosphorylation: The resulting 1,2-dimyristoyl-sn-glycerol is then phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) to yield 1,2-dimyristoyl-sn-glycero-3-phosphate.

Glycerol Addition: Finally, the phosphate group is esterified with racemic glycerol to produce 1,2-dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol)).

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification and phosphorylation processes, utilizing automated reactors and purification systems to ensure high yield and purity. The process is optimized for scalability and cost-effectiveness, often employing continuous flow reactors and advanced separation techniques such as high-performance liquid chromatography (HPLC) .

Analyse Des Réactions Chimiques

Purification Techniques

Post-synthesis purification involves:

-

Ethyl acetate recrystallization to precipitate DMPG, followed by centrifugation to remove impurities .

-

Acetone recrystallization to achieve >96% purity (HPLC-ELSD) .

Table 1: Purification steps and outcomes

| Step | Process Description | Purity Achieved |

|---|---|---|

| Initial extraction | Chloroform solvent extraction | Crude mixture |

| Acid treatment | 0.25 N HCl:methanol (1:1) | Partially pure |

| Ethyl acetate recrystallization | Stirred at 50°C, cooled to 4°C | Intermediate |

| Acetone recrystallization | Centrifugation (2,500 rpm, 5 min) | >96% (HPLC) |

Structural Characterization

Table 2: Spectral data for DMPG

Liposome Formation

DMPG forms bilayers in water, stabilizing liposomes used in:

-

Drug delivery : Encapsulation of hydrophobic drugs (e.g., doxorubicin) for targeted cancer therapy .

-

Vaccine/Gene therapy : Enhances membrane stability for nucleic acid delivery .

Photochemical Reactions

In water-soluble liposomes, DMPG facilitates photooxidation of chromophores like perylene diimide ( ):

-

Reaction pathway :

Table 3: Photooxidation parameters

| Parameter | Value/Description | Reference |

|---|---|---|

| Irradiation wavelength | Visible light | |

| Oxidant | Water-soluble (e.g., persulfate) | |

| Radical species | Characterized via EPR spectroscopy |

Applications De Recherche Scientifique

Membrane Model Systems

DMPG is extensively used as a model system for studying biological membranes due to its ability to mimic the lipid composition of bacterial membranes. It can form liposomes and micelles, which are essential for understanding membrane dynamics and interactions.

Key Findings :

- DMPG exhibits phase transitions influenced by temperature and ionic strength, making it suitable for studying lipid bilayer behavior under varying conditions .

- It is often combined with zwitterionic phospholipids to create model membranes that simulate bacterial environments .

Drug Delivery Systems

DMPG's ability to form stable vesicles makes it an attractive candidate for drug delivery applications. Its anionic charge can enhance the encapsulation efficiency of cationic drugs and facilitate cellular uptake.

Case Study :

In a study investigating the delivery of anticancer agents, DMPG-based liposomes demonstrated improved drug release profiles and enhanced cytotoxicity against cancer cells compared to conventional delivery methods .

Peptide-Lipid Interaction Studies

DMPG serves as a critical component in research focused on peptide-lipid interactions. Its unique properties allow researchers to investigate how peptides interact with lipid membranes, which is vital for understanding membrane protein functions.

Research Insights :

- Studies have shown that DMPG can influence the orientation and activity of antimicrobial peptides, affecting their efficacy against bacterial membranes .

- The presence of divalent cations significantly alters the structural properties of DMPG-containing membranes, impacting peptide binding .

Vaccine Development

In vaccine formulations, DMPG has been explored as an adjuvant due to its ability to enhance immune responses. Its incorporation into lipid-based delivery systems can improve antigen presentation and stimulate stronger immune reactions.

Findings :

Research indicates that DMPG-containing liposomes can effectively deliver antigens while promoting robust humoral and cellular immune responses in animal models .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Membrane Model Systems | Mimics bacterial membranes for research | Understanding membrane dynamics |

| Drug Delivery Systems | Forms stable vesicles for drug encapsulation | Enhanced drug release and uptake |

| Peptide-Lipid Interactions | Investigates interactions between peptides and lipid membranes | Insights into membrane protein functions |

| Vaccine Development | Acts as an adjuvant in vaccine formulations | Improved immune response |

Mécanisme D'action

The mechanism of action of 1,2-dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) involves its integration into lipid bilayers, where it influences membrane fluidity and permeability. The compound interacts with membrane proteins and peptides, modulating their activity and stability. The phosphoglycerol head group can form hydrogen bonds and electrostatic interactions with other molecules, affecting membrane structure and function .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2-Dipalmitoyl-sn-glycero-3-(phospho-rac-(1-glycerol)): Similar structure but with palmitic acid chains (16 carbon atoms).

1,2-Dimyristoyl-sn-glycero-3-phosphocholine: Contains a phosphocholine head group instead of phosphoglycerol.

1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine: Contains a phosphoethanolamine head group instead of phosphoglycerol.

Uniqueness

1,2-Dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) is unique due to its specific fatty acid composition and head group, which confer distinct biophysical properties. Its ability to form stable bilayers and interact with proteins makes it particularly valuable in membrane studies and drug delivery applications .

Activité Biologique

1,2-Dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), commonly referred to as DMPG, is an anionic phospholipid that plays a significant role in various biological processes. This article explores its biological activity, applications, and relevant research findings.

- Molecular Formula : C34H66O10PNa

- Molecular Weight : 688.85 g/mol

- CAS Number : 200880-40-6

DMPG contains two myristoyl (C14) fatty acid chains and a phosphate group, making it a crucial component in membrane biophysics and cellular interactions.

Membrane Structure and Function

DMPG is predominantly found in the membranes of gram-positive bacteria and is known for its role in forming lipid bilayers. Its unique structure allows it to contribute to membrane fluidity and permeability, which are critical for cellular function.

- Micelle and Liposome Formation : DMPG is utilized in the production of micelles and liposomes, which are essential for drug delivery systems. These structures enhance the solubility of hydrophobic drugs and facilitate their transport across biological membranes .

Interaction with Proteins

DMPG's anionic nature allows it to interact with various proteins, influencing their activity. For instance, studies have shown that DMPG can modulate the activity of membrane proteins involved in signal transduction pathways.

Case Studies

- Drug Delivery Systems : A study demonstrated that liposomes composed of DMPG could effectively encapsulate and deliver anticancer drugs. The presence of DMPG enhanced the liposomal stability and drug release profile, making it a promising candidate for targeted therapy .

- Vaccine Development : Research indicated that DMPG-containing liposomes could be used as adjuvants in vaccine formulations. The phospholipid enhances immune responses by facilitating antigen presentation and promoting a stronger T-cell response .

- Antimicrobial Activity : DMPG has been investigated for its potential antimicrobial properties. It was found to disrupt bacterial membranes, leading to cell lysis in certain gram-positive strains, thus highlighting its potential as a therapeutic agent against bacterial infections .

Applications

| Application Area | Description |

|---|---|

| Drug Delivery | Enhances solubility and stability of hydrophobic drugs in liposomal formulations. |

| Vaccine Adjuvants | Improves immune responses in vaccine formulations by enhancing antigen delivery. |

| Antimicrobial Agents | Potential use in developing new antibiotics targeting gram-positive bacteria. |

Propriétés

IUPAC Name |

[(2R)-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H67O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(37)41-29-32(30-43-45(39,40)42-28-31(36)27-35)44-34(38)26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32,35-36H,3-30H2,1-2H3,(H,39,40)/t31?,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHQZTVXXXJVHI-IADGFXSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H67O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171782 | |

| Record name | 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1′-rac-glycerol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

666.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185463-23-4 | |

| Record name | 1,2-Dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185463234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1′-rac-glycerol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DIMYRISTOYL-SN-GLYCERO-3-(PHOSPHO-RAC-(1-GLYCEROL)) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2847IF81RI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.